molecular formula C20H40O2S B14330671 Acetic acid, (octadecylthio)- CAS No. 103808-51-1

Acetic acid, (octadecylthio)-

Cat. No.: B14330671
CAS No.: 103808-51-1
M. Wt: 344.6 g/mol
InChI Key: YNGUXAKJEVGKCF-UHFFFAOYSA-N
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Description

Acetic acid, (octadecylthio)-, is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetic acid moiety attached to an octadecylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (octadecylthio)-, typically involves the reaction of octadecylthiol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride or acetic acid formed during the reaction. The general reaction scheme is as follows: [ \text{CH}3\text{COCl} + \text{C}{18}\text{H}{37}\text{SH} \rightarrow \text{CH}3\text{COSC}{18}\text{H}{37} + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of acetic acid, (octadecylthio)-, can be achieved through the carbonylation of methanol in the presence of a catalyst such as rhodium or iridium.

Chemical Reactions Analysis

Types of Reactions: Acetic acid, (octadecylthio)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.

    Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Amides and esters.

Scientific Research Applications

Acetic acid, (octadecylthio)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, (octadecylthio)-, involves its interaction with cellular membranes and proteins. The octadecylthio group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can lead to the disruption of cellular processes and the inhibition of microbial growth .

Comparison with Similar Compounds

    Acetic acid: A simpler carboxylic acid with a wide range of applications.

    Octadecylthiol: A thiol compound with similar hydrophobic properties.

    Acetic anhydride: Used in similar synthetic reactions.

Uniqueness: Acetic acid, (octadecylthio)-, is unique due to its combination of a hydrophilic acetic acid moiety and a hydrophobic octadecylthio group. This dual nature allows it to interact with both aqueous and lipid environments, making it versatile in various applications .

Properties

CAS No.

103808-51-1

Molecular Formula

C20H40O2S

Molecular Weight

344.6 g/mol

IUPAC Name

2-octadecylsulfanylacetic acid

InChI

InChI=1S/C20H40O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-20(21)22/h2-19H2,1H3,(H,21,22)

InChI Key

YNGUXAKJEVGKCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCC(=O)O

Origin of Product

United States

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